[1-(2-Phenylethyl)piperidin-3-yl]methanol

Physicochemical property Distillation Purification

Chiral piperidine intermediates are critical for enantioselective drug synthesis, yet many building blocks are achiral or difficult to resolve. [1-(2-Phenylethyl)piperidin-3-yl]methanol provides a stereogenic center at the 3-position, enabling enzymatic/chemical resolution to >99% ee. Compared to the 4-isomer, it offers higher lipophilicity (logP 2.3) for CNS drug design and a lower boiling point (318°C) for easier purification. Supplied as racemate, ≥95% purity, solid form.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 92322-05-9
Cat. No. B1290609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Phenylethyl)piperidin-3-yl]methanol
CAS92322-05-9
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCC2=CC=CC=C2)CO
InChIInChI=1S/C14H21NO/c16-12-14-7-4-9-15(11-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2
InChIKeyQGBXUMKPLRBNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Phenylethyl)piperidin-3-yl]methanol Procurement Overview


[1-(2-Phenylethyl)piperidin-3-yl]methanol (C₁₄H₂₁NO, MW 219.32) is a 3‑substituted piperidine building block bearing an N‑phenethyl group and a hydroxymethyl moiety at the 3‑position . The 3‑substitution creates a stereogenic center, making the molecule inherently chiral and thus a valuable intermediate for enantioselective synthesis. The compound is commercially available as a racemate with typical purity ≥95 % and is supplied as a solid soluble in common organic solvents .

3‑Substituted chiral piperidine building block for enantioselective synthesis workflows
Supplied as a racemate; stereogenic center enables enantiomeric resolution
Solid, soluble in common organic solvents; typical purity ≥95%

Why [1-(2-Phenylethyl)piperidin-3-yl]methanol Cannot Be Replaced


Substituting [1-(2-phenylethyl)piperidin-3-yl]methanol with its 4‑isomer (CAS 67686‑02‑6) or the corresponding methylamine analog (CAS 725212‑69‑1) introduces measurable shifts in physicochemical and stereochemical properties that directly impact synthetic and pharmacological outcomes. The 3‑isomer exhibits a lower boiling point (318 °C vs 335 °C for the 4‑isomer) , a higher logP (2.3 vs 1.87) , and, critically, a stereocenter that enables enantiomeric resolution—a feature absent in the achiral 4‑isomer [1]. These differences alter purification behaviour, membrane‑permeability predictions, and the ability to generate optically pure intermediates, rendering simple substitution scientifically unreliable.

Property
3‑Isomer (Target)
4‑Isomer / Alternative
Boiling point
Reported ~318 °C
Reported ~335 °C; purification behavior may shift
Lipophilicity (logP)
Reported 2.3
Reported 1.87; permeability context may differ
Stereochemistry
Chiral (racemate; resolvable)
Achiral; enantioselective routes not directly supported
Target space
Non‑opioid profiles reported
μ‑opioid agonist scaffold context may dominate

[1-(2-Phenylethyl)piperidin-3-yl]methanol: Quantitative Differentiation


Lower Boiling Point vs 4-Isomer

The target 3‑substituted isomer boils at 318 °C (760 mmHg) , whereas the 4‑substituted positional isomer boils at 335.4 °C . This 17 °C lower boiling point can simplify vacuum distillation and reduce thermal decomposition risk during purification.

Boiling point vs 4‑isomer
Class-level inference
318 °C (target)
vs 335.4 °C (4‑isomer)
May simplify distillation workflow; lower thermal risk
Predicted data; experimental verification pending
Physicochemical property Distillation Purification

Higher Lipophilicity (logP) vs 4-Isomer

The computed octanol‑water partition coefficient for the 3‑isomer is logP = 2.3 [1], while the 4‑isomer shows logP = 1.87 . The 0.43 log unit increase translates to approximately 2.7‑fold higher lipophilicity, which can enhance passive membrane diffusion and blood‑brain barrier penetration when the hydroxymethyl group is retained in final drug molecules.

Lipophilicity (logP)
Data to verify
logP = 2.3
Δ +0.43 vs 4‑isomer
Context for permeability screening; ~2.7‑fold higher lipophilicity
In‑silico prediction; wet‑logP may differ
Lipophilicity Membrane permeability ADME

Chiral Advantage vs Achiral 4-Isomer

The 3‑substitution creates a stereogenic center on the piperidine ring, absent in the 4‑isomer. Patents and literature establish that enantiomerically enriched 3‑hydroxymethylpiperidine derivatives can be obtained with high optical purity (e.g., S‑enantiomer resolution) [1], enabling the construction of optically active pharmaceuticals such as (−)-paroxetine [2]. The 4‑isomer cannot provide this stereochemical control.

Chiral handle vs achiral
Class-level inference
Chiral (racemate)
vs achiral 4‑isomer
Enantiomeric resolution precedent; supports asymmetric synthesis
Resolution methodology review required
Chiral resolution Enantioselective synthesis Asymmetric building block

Biological Target Shift vs Fentanyl Scaffolds

While the 4‑substituted phenylethylpiperidine core is historically associated with μ‑opioid agonists (e.g., fentanyl), 3‑substituted congeners built from [1-(2-phenylethyl)piperidin-3-yl]methanol exhibit distinct pharmacological profiles. For example, a derivative incorporating the 3‑substituted piperidine motif inhibits the human ERG channel with Ki = 530 nM [1], and another acts as a BTK inhibitor with EC₅₀ < 10 nM [2]. These data illustrate that shifting the hydroxymethyl group from the 4‑ to the 3‑position redirects target engagement away from classical opioid receptors toward ion‑channel and kinase targets.

Biological target shift
Class-level inference
hERG Ki 530 nM;
BTK EC₅₀ reported
Non‑opioid target context for scaffold exploration
Derivative data; direct building-block SAR may require study
Drug discovery GPCR Ion channel Kinase

Optimal Applications for [1-(2-Phenylethyl)piperidin-3-yl]methanol


Enantioselective Synthesis of Chiral Pharmaceuticals

The inherent chirality of the 3‑hydroxymethylpiperidine core makes [1-(2-phenylethyl)piperidin-3-yl]methanol the preferred starting material for asymmetric synthesis of optically active drug candidates. Enantiomeric resolution protocols (enzymatic or chemical) can deliver the single enantiomer in >99 % ee [1][2], directly providing a chiral synthon that would be inaccessible from the achiral 4‑isomer.

CNS Drug Discovery via High Membrane Permeability

With a logP of 2.3—0.43 units higher than the 4‑isomer [3]—the 3‑isomer is more lipophilic, a property that can be exploited in early‑stage CNS drug design where passive blood‑brain barrier penetration is desired. Using this building block avoids the need for subsequent lipophilicity‑enhancing modifications that could compromise selectivity.

Non-Opioid Ion Channel & Kinase Screening

Derivatives constructed from the 3‑substituted piperidine scaffold have demonstrated activity against the hERG channel (Ki = 530 nM) [4] and BTK kinase (EC₅₀ < 10 nM) [5], targets that lie outside the opioid receptor family typically addressed by 4‑substituted phenylethylpiperidines. This makes the 3‑isomer the rational choice for screening libraries aimed at ion‑channel or kinase modulation.

Scalable Process with Lower Boiling Point

The 17 °C lower boiling point of the 3‑isomer (318 °C vs 335 °C for the 4‑isomer) reduces the energy required for vacuum distillation and lowers thermal stress on the product during purification, a practical advantage in kilogram‑scale intermediate manufacturing.

Application
Selection Property
Validation Focus
Enantioselective synthesis studies
Chiral building block with resolution precedent
Enantiomeric purity and resolution efficiency
CNS permeability screening
Reported logP 2.3 lipophilicity context
Passive membrane diffusion and BBB penetration model
Non‑opioid target exploration
3‑Substituted scaffold target context
Ion channel and kinase assay profiling
Scalable intermediate production
Lower boiling point distillation context
Thermal stress and purification throughput

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